2,2-difluoropropane-1-thiol
Description
2,2-Difluoropropane-1-thiol (C₃H₅F₂S) is a fluorinated thiol derivative characterized by two fluorine atoms at the C2 position of propane and a thiol (-SH) group at the C1 position. This hydrochloride derivative highlights the compound’s role as a synthetic intermediate in pharmaceutical and materials research, where fluorine substitution enhances stability and modulates electronic properties.
Properties
IUPAC Name |
2,2-difluoropropane-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F2S/c1-3(4,5)2-6/h6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABGGQNTQOYTLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoropropane-1-thiol typically involves the reaction of 2,2-difluoropropane with hydrogen sulfide (H2S) under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a metal sulfide, to facilitate the formation of the thiol group. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction parameters are carefully monitored and controlled to maintain product quality and consistency.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoropropane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) and sulfonic acids (R-SO3H).
Reduction: Sulfides (R-S-R).
Substitution: Compounds with substituted functional groups replacing the fluorine atoms.
Scientific Research Applications
2,2-Difluoropropane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-difluoropropane-1-thiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Amino-2,2-difluoropropane-1-thiol Hydrochloride
- Structure: Differs by the addition of an amino (-NH₂) group at C3 and a hydrochloride salt.
- Molecular Weight : 163.62 vs. 125.15 (hypothetical MW for unsubstituted 2,2-difluoropropane-1-thiol).
tert-Butanethiol (2-Methyl-2-propanethiol)
- Structure : Branched alkyl thiol (C₄H₁₀S) without fluorine substitution.
- Key Differences :
1-Chloro-1,1-difluoroethane (CFC 142b)
- Structure : C₂H₃ClF₂, a halogenated hydrocarbon with chlorine and fluorine substitution.
- Key Differences :
2-(2,4-Difluorophenyl)-1,1-difluoro-1-(5-substituted-pyridin-2-yl)-3-(1H-tetrazol-1-yl)propan-2-ol
- Structure : A complex fluorinated aromatic compound with a tetrazole moiety.
- Key Differences :
Structural and Functional Analysis
Table 1: Comparative Properties of Selected Compounds
*Hypothetical data inferred from analogs.
Key Trends:
- Fluorine Substitution: Enhances thermal stability and electronegativity, increasing the acidity of the thiol group compared to non-fluorinated analogs.
- Thiol vs. Alcohol: Thiols (e.g., this compound) exhibit greater nucleophilicity than alcohols (e.g., 3-amino-2,2-difluoropropan-1-ol ), enabling distinct reaction pathways.
- Pharmaceutical Relevance: Amino- and fluorine-substituted derivatives are prioritized in medicinal chemistry for their improved bioavailability and target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
